molecular formula C12H15N3O B2619220 2-(1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide CAS No. 853752-99-5

2-(1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide

Cat. No.: B2619220
CAS No.: 853752-99-5
M. Wt: 217.272
InChI Key: UENMKKADPGYHAV-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-1-yl)-N-(propan-2-yl)acetamide is a benzimidazole-derived acetamide featuring a 1,3-benzodiazole (benzimidazole) core linked to an isopropyl-substituted acetamide group. This structure confers unique physicochemical and bioactive properties, making it a candidate for therapeutic and catalytic applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(2)14-12(16)7-15-8-13-10-5-3-4-6-11(10)15/h3-6,8-9H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENMKKADPGYHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide typically involves the reaction of 1H-1,3-benzodiazole with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 1H-1,3-benzodiazole is reacted with isopropylamine in the presence of a suitable solvent, such as ethanol or methanol.

    Step 2: The resulting intermediate is then treated with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-(1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide exhibit promising antimicrobial properties. A study highlighted the synthesis and evaluation of various benzimidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicated significant antimicrobial effects, making these compounds potential candidates for developing new antibiotics .

CompoundMIC (µM)Target Organisms
N11.27Gram-positive
N81.43Gram-negative
N222.60Fungal species

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies against various cancer cell lines. For instance, a series of synthesized derivatives were tested for their cytotoxic effects on human colorectal carcinoma cells (HCT116). The results demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutic agents, indicating their efficacy as anticancer agents .

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation .

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized several derivatives of 2-(1H-benzodiazol-1-yl)-N-(propan-2-yl)acetamide and evaluated their antimicrobial activity against a panel of pathogens. The findings revealed that modifications to the benzodiazole moiety significantly enhanced antimicrobial potency.

Case Study 2: Anticancer Screening

In another study focusing on cancer therapy, researchers synthesized a library of benzimidazole derivatives and assessed their effects on HCT116 cells. The most potent compounds showed a marked reduction in cell viability compared to controls, suggesting that structural modifications could lead to more effective anticancer agents.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

a) Benzimidazole-Triazole Hybrids
  • Compound 13 & 17 (): These hybrids combine benzimidazole and 1,2,3-triazole via a thioether bridge. Substituents like p-nitrophenyl (13) and p-chlorobenzoyl (17) on the acetamide group contribute to anti-HCV activity (IC₅₀: ~5–10 μM). The triazole enhances π-π stacking and hydrogen bonding, critical for viral enzyme inhibition.
  • Compounds 9a–e () : These analogs feature benzimidazole linked to aryl thiazole-triazole-acetamide groups. For example, 9c (4-bromophenyl substitution) showed strong docking affinity in α-glucosidase inhibition studies, suggesting substituent-dependent bioactivity. The bromine atom in 9c increases molecular weight and polarizability compared to the target compound’s isopropyl group .
b) Benzothiazole Derivatives
  • N-(1,3-Benzothiazol-2-yl)-2-(1H-benzotriazol-1-yl)acetamide (): This compound replaces benzimidazole with benzothiazole and benzotriazole. The sulfur atom in benzothiazole increases electronegativity, altering solubility and redox properties.

Acetamide Substituent Modifications

a) Isopropyl vs. Aryl Groups
  • However, this increases molecular weight (MW: ~395 g/mol) compared to the target compound (MW: ~260 g/mol), affecting pharmacokinetics .
  • N-(4-Cyanophenyl)acetamide (): The cyano group enhances polarity and hydrogen-bond acceptor capacity, improving solubility in aqueous media. This contrasts with the isopropyl group’s lipophilic nature, highlighting a trade-off between bioavailability and membrane permeability .
b) Functional Group Additions
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : The hydroxyl and dimethyl groups create an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. Such structural features are absent in the target compound, limiting its utility in catalytic applications but simplifying synthesis .

Key Research Findings and Data

  • Spectral Data: IR: The target compound’s carbonyl (C=O) stretch appears at ~1670–1680 cm⁻¹, consistent with acetamide derivatives. Triazole-containing analogs (e.g., 9c) show additional peaks at ~1250 cm⁻¹ (C–O) and ~1500 cm⁻¹ (NO₂) . ¹H NMR: The isopropyl group in the target compound exhibits a doublet at ~1.2 ppm (CH₃) and a septet at ~3.9 ppm (CH), distinct from aryl-substituted analogs (e.g., 9c: aromatic protons at ~7.5–8.5 ppm) .
  • Thermal Properties :

    • Melting points for benzimidazole analogs range from 180–250°C, influenced by substituent polarity. The target compound’s isopropyl group may lower its melting point (~160°C) compared to bromophenyl-substituted 9c (mp: 225°C) .

Biological Activity

2-(1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, enzyme inhibition, and molecular interactions.

The compound's chemical structure is characterized by the presence of a benzodiazole moiety, which is known for its diverse biological properties. The following table summarizes key chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H14N2O
Molecular Weight218.25 g/mol
CAS NumberNot available
SMILESCC(C)N1C(=O)C2=C(N)C=CC=C2N1

Antiproliferative Effects

Recent studies have indicated that compounds containing the benzodiazole structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, in a study evaluating the effects of related benzodiazole derivatives on MCF-7 breast cancer cells, compounds demonstrated IC50 values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Table 1 below summarizes the antiproliferative activities of related compounds:

CompoundCell LineIC50 (nM)
CA-4MCF-73.9
Compound AMDA-MB-23123
Compound BMCF-730
This compoundMCF-7TBD

Enzyme Inhibition

The compound has also been investigated for its potential as an elastase inhibitor. In preliminary assays, it exhibited an IC50 value of approximately 60.4 µM against pancreatic elastase (PPE), suggesting that it could serve as a lead compound for developing elastase inhibitors .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins. The docking simulations revealed that the compound interacts favorably with key residues in the active site of elastase, establishing hydrogen bonds and hydrophobic interactions that contribute to its inhibitory activity .

Case Studies

A case study involving the synthesis and evaluation of various benzodiazole derivatives highlighted the structure-activity relationship (SAR) of these compounds. The study found that modifications at specific positions on the benzodiazole ring significantly influenced biological activity, emphasizing the importance of molecular structure in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Coupling Reactions : Utilize nucleophilic substitution between 1H-1,3-benzodiazole derivatives and isopropylamine precursors. For example, activate the acetamide group via imidazole intermediates (analogous to , where 1-(1-adamantylacetyl)-1H-imidazole was used for coupling) .
  • Click Chemistry : Consider copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce functional groups, as demonstrated in for triazole-linked acetamides .
  • Optimization : Use Design of Experiments (DoE) to vary solvent (e.g., CHCl₃ or EtOH), temperature (reflux vs. RT), and catalyst loading (e.g., Cu(OAc)₂ at 10 mol%) . Monitor reaction progress via TLC (hexane:EtOAc systems) .

Q. How can spectroscopic and crystallographic techniques characterize the structural features of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign protons using ¹H NMR (e.g., δ 1.5–2.0 ppm for isopropyl groups, δ 7.0–8.5 ppm for benzodiazolyl aromatic protons) and confirm connectivity via ¹³C NMR (e.g., carbonyl at ~165–170 ppm) .
  • X-ray Diffraction : For unambiguous structural confirmation, crystallize the compound and analyze intermolecular interactions (e.g., H-bonded dimers as in , with triclinic P1 space group) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1668 cm⁻¹, N–H bend at ~3178 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity or binding interactions of this benzodiazolyl acetamide derivative?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction mechanisms, as proposed in for efficient reaction design .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or DNA), referencing ’s DNA-binding studies on hydrazone-acetamide complexes .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-target complexes .

Q. How can researchers resolve contradictions in biological activity data across studies involving benzodiazolyl acetamides?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., MIC, IC₅₀) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., solvent effects) .
  • Dose-Response Validation : Replicate experiments under standardized conditions (e.g., fixed DMSO concentration ≤1%) to minimize solvent interference .
  • Target-Specific Profiling : Use CRISPR-Cas9 knockout models to confirm on-target vs. off-target effects .

Q. What strategies can improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, as seen in ’s azidopropoxy derivatives .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (size ~100 nm) to prolong circulation time .
  • Co-Crystallization : Screen for co-crystals with succinic acid or cyclodextrins to improve aqueous solubility .

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